This compound is primarily synthesized in laboratory settings for research purposes, particularly in the field of pharmaceuticals. Its unique structure suggests potential biological activity, which makes it a subject of interest for drug development.
The compound belongs to the class of morpholinones, which are characterized by a morpholine ring and a ketone functional group. Morpholinones are often investigated for their biological activities, including antibacterial and antiviral properties.
The synthesis of (2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one typically involves multi-step reactions starting from commercially available precursors.
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of (2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one features:
The molecular formula can be represented as , indicating a relatively high molecular weight due to the presence of multiple heavy atoms (fluorine).
This compound can participate in various chemical reactions typical for morpholinones:
The reactivity is influenced by the electron-withdrawing trifluoromethyl groups which enhance electrophilicity in adjacent aromatic systems.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
Studies on related compounds suggest that such interactions could lead to altered signaling pathways in target cells.
This compound is primarily explored for:
The morpholin-3-one scaffold delivers critical three-dimensional features essential for high-affinity target engagement. Its semi-rigid conformation reduces the entropic penalty upon binding to biological macromolecules, while the lactam carbonyl provides a strong hydrogen bond acceptor site, often forming critical interactions with catalytic residues or protein backbones. The adjacent chiral centers at C2 and C4 (morpholinone numbering) allow for stereoselective recognition, enabling medicinal chemists to fine-tune selectivity profiles against off-target proteins. This is exemplified in drugs like Aprepitant, where the morpholinone core contributes to potent neurokinin-1 (NK-1) receptor antagonism through optimal positioning of hydrophobic substituents within the binding pocket. Beyond receptor targets, morpholin-3-ones demonstrate remarkable versatility against enzymes, particularly kinases and proteases, where the scaffold mimics transition states or cofactor conformations. The ring’s constrained flexibility permits adaptation to induced-fit binding sites without significant energy penalties, contributing to improved binding kinetics and sustained target residence times compared to fully rigid or flexible analogs [3].
The strategic incorporation of trifluoromethyl groups and benzyl substituents dramatically enhances the pharmacological profile of morpholin-3-one derivatives. Trifluoromethyl groups (–CF₃) are quintessential bioisosteric elements that profoundly influence molecular behavior through three synergistic mechanisms: First, they create strong dipole moments (C–F bond ~1.35 D) that enhance electrostatic interactions with target proteins; second, they impart high lipophilicity (π-value ~0.88) that improves membrane penetration without significantly compromising aqueous solubility; and third, they confer exceptional metabolic stability by resisting oxidative degradation, particularly beneficial for compounds subject to hepatic first-pass metabolism. The 3,5-bis(trifluoromethyl)phenyl moiety, specifically, creates a distinctive steric and electronic signature that promotes selective binding to hydrophobic enzyme pockets, as observed in drug candidates targeting substance P receptors or viral proteases [4].
Complementary to this, the benzyl substituent attached to the morpholinone nitrogen offers multiple advantages: It provides a stable hydrophobic anchor for π-stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in protein binding sites; it serves as a versatile synthetic handle for further structural elaboration; and it modestly modulates electron density on the adjacent nitrogen, subtly influencing the ring’s conformational preferences. The combination of these substituents creates compounds with optimized drug-like properties, as evidenced in (2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one, where the benzyl group and bis-trifluoromethylphenyl group act in concert to enhance target affinity while maintaining favorable physicochemical characteristics [1] [4].
The evolution of chiral morpholinone therapeutics reflects a broader paradigm shift toward stereochemically precise drug design. Early morpholine-containing drugs like the beta-blocker Timolol (1978) and antidepressant Reboxetine demonstrated the importance of stereochemistry in optimizing therapeutic indices, but lacked the morpholin-3-one’s carbonyl functionality. The introduction of Aprepitant (Emend®) in 2003 marked a watershed moment, showcasing a morpholin-3-one core as the central pharmacophoric element in an FDA-approved agent. Aprepitant’s mechanism as a substance P antagonist revolutionized chemotherapy-induced nausea and vomiting (CINV) management, validating morpholinone as a scaffold capable of high-affinity central nervous system (CNS) target engagement. This success spurred intensive investigation into morpholinone derivatives across therapeutic areas [3].
Table 1: Key Physicochemical Properties of (2R)-4-Benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one
Property | Value | Measurement Method/Notes |
---|---|---|
Molecular Formula | C₂₁H₁₉F₆NO₃ | Confirmed by elemental analysis |
Molecular Weight | 447.37 g/mol | Calculated from formula |
CAS Registry Number | 287930-75-0 | Chemical Abstracts Service identifier |
Specific Rotation | Not reported | Chiral compound, expected significant [α]D |
Density | 1.37 g/cm³ | Predicted for solid state |
Boiling Point | 457.4±45.0 °C | Predicted value |
pKa | -2.18±0.40 | Predicted (acidic character) |
Storage Temperature | 2-8°C or -20°C | Recommended for long-term stability |
Purity | >95% | HPLC, NMR validated |
The subsequent decade witnessed accelerated exploration of substituted morpholinones, particularly those bearing chiral elements at C2 and C4. Research focused on exploiting the directional hydrogen bonding capacity of the lactam carbonyl combined with the spatial positioning afforded by chiral centers. This enabled precise targeting of asymmetric binding sites in enzymes like kinases, phosphodiesterases, and viral proteases. Compounds such as Fosaprepitant further demonstrated the scaffold’s compatibility with prodrug strategies, while derivatives like the subject compound emerged as critical chiral intermediates and impurity reference standards, underscoring their importance in quality control during pharmaceutical manufacturing. The historical trajectory illustrates a progression from simple morpholine rings to complex, stereodefined morpholin-3-ones optimized for target selectivity and metabolic stability [1] [3] [4].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8